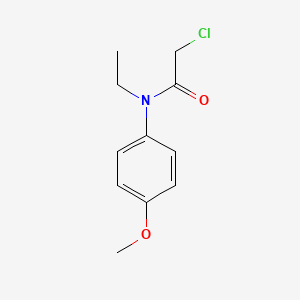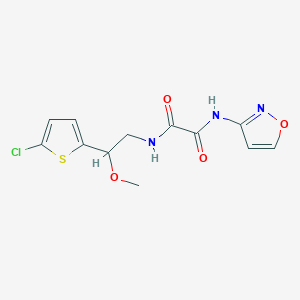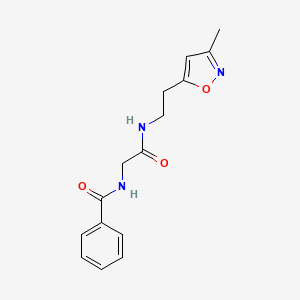
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate, also known as DFP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a phosphonate ester that has a phenyl group attached to it, as well as two fluorine atoms and a hydroxyl group. DFP is commonly used as an inhibitor of enzymes that contain a serine residue in their active site, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is used in the synthesis and structural studies of various organic compounds. For instance, it facilitates the difluoromethylenation of ketones, providing access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are significant in medicinal research (Wang, Cao, & Zhou, 2016). Additionally, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits unique geometrical properties around the phosphorus atom, indicating potential in crystallography and molecular design (Sanders, Hammond, Golen, & Williard, 1996).
2. Chemical Synthesis and Reactivity
This compound is pivotal in various chemical synthesis processes. For example, it is used in the preparation of alkynes and has been utilized in the synthesis of α-hydroxy ketones from aldehydes and ketones (Marinetti & Savignac, 2003); (Koenigkramer & Zimmer, 1980). It also plays a role in the enzymatic resolution of related phosphonates, which is crucial for synthesizing enantiomerically pure compounds (Attolini, Iacazio, Peiffer, & Maffei, 2002).
3. Material Science and Engineering
In material science, this compound contributes to the development of new materials. For instance, it is involved in the synthesis and characterization of compounds with potential applications in electronics and thermodynamics, as evidenced by studies on its vibrational, electronic, and thermal properties (Uppal, Kour, Kumar, & Khajuria, 2018).
4. Pharmaceutical and Medicinal Chemistry
The compound's derivatives have been explored for pharmaceutical applications. Phosphonate analogs, for example, have been synthesized and studied for their potential in medicinal chemistry, especially in the development of new drug molecules (Wróblewski & Piotrowska, 1998).
5. Polymer Science
In polymer science, this compound is used in the synthesis of stereoregular poly(phenylacetylene)s. These polymers exhibit unique properties, such as forming one-handed helical conformations and memorizing macromolecular helicity, which are critical in advanced polymer design (Onouchi, Kashiwagi, Hayashi, Maeda, & Yashima, 2004).
Propriétés
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLJPQOTSBATO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-3-(2-propoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2591360.png)







![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/no-structure.png)


